molecular formula C7H5BrF3N B1266074 2-Bromo-6-(trifluoromethyl)aniline CAS No. 58458-13-2

2-Bromo-6-(trifluoromethyl)aniline

Cat. No. B1266074
CAS RN: 58458-13-2
M. Wt: 240.02 g/mol
InChI Key: BQSYRDIUPNIUGC-UHFFFAOYSA-N
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Patent
US03976633

Procedure details

2-Bromo-6-trifluoromethylaniline (12.0 g., 0.05 mol.) and 4.5 g. (0.05 mol.) of cuprous cyanide in 100 ml. of dimethylformamide is refluxed for 12 hours. The reaction mixture is decomposed by addition of aqueous ferrous sulfate solution, ether is added, the layers are separated and the ethereal phase is washed with water, dried (MgSO4) and concentrated to give 2-cyano-6-trifluoromethylaniline.
Quantity
12 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
0.05 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[C:3]=1[NH2:4].[CH3:13][N:14](C)C=O>CCOCC>[C:13]([C:2]1[CH:8]=[CH:7][CH:6]=[C:5]([C:9]([F:12])([F:11])[F:10])[C:3]=1[NH2:4])#[N:14]

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
BrC1=C(N)C(=CC=C1)C(F)(F)F
Step Two
Name
cuprous cyanide
Quantity
0.05 mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
ferrous sulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
the layers are separated
WASH
Type
WASH
Details
the ethereal phase is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=C(N)C(=CC=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.